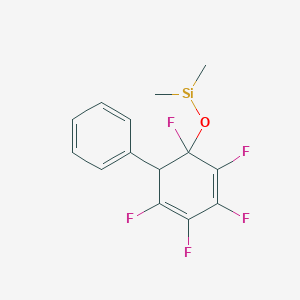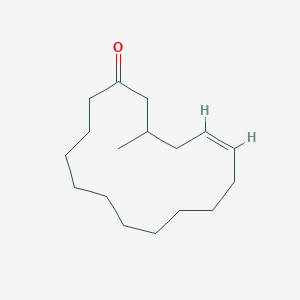
5-Cyclohexadecen-1-one, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexadecen-1-one, 3-methyl-: is a macrocyclic synthetic musk with the chemical formula C16H28O . It is an unsaturated analog of cyclohexadecanone and is similar in chemical structure to natural musk scents such as civetone and muscone . This compound is known for its strong musk scent with floral, amber, and civet tones, making it a popular substitute for natural musk in perfumes, cosmetics, and soaps .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Cyclohexadecen-1-one, 3-methyl- can be synthesized through a multi-step process starting from cyclododecanone. The synthesis involves the following steps :
Chlorination: Cyclododecanone is reacted with chlorine to form 2-chlorocyclododecanone.
Grignard Reaction: The chlorinated product is then reacted with vinyl magnesium chloride to produce 1,2-divinylcyclododecan-1-ol.
Oxy-Cope Rearrangement: The final step involves an oxy-Cope rearrangement to yield 5-cyclohexadecen-1-one.
Industrial Production Methods: The industrial production of 5-Cyclohexadecen-1-one, 3-methyl- typically follows the same synthetic route as described above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclohexadecen-1-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Cyclohexadecen-1-one, 3-methyl- is used as a building block in organic synthesis due to its reactivity and structural properties .
Biology and Medicine: The compound’s musk scent makes it valuable in the development of fragrances and pheromones for biological studies .
Industry: In the industrial sector, it is widely used in the formulation of perfumes, cosmetics, and soaps as a substitute for natural musk .
Mechanism of Action
The mechanism of action of 5-Cyclohexadecen-1-one, 3-methyl- primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic musk scent . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparison with Similar Compounds
Civetone: A natural musk scent with a similar macrocyclic structure.
Muscone: Another natural musk scent with a similar chemical structure.
Cyclohexadecanone: The saturated analog of 5-Cyclohexadecen-1-one.
Uniqueness: 5-Cyclohexadecen-1-one, 3-methyl- stands out due to its strong musk scent with floral, amber, and civet tones, making it a versatile and valuable compound in the fragrance industry .
Properties
CAS No. |
72785-14-9 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(5Z)-3-methylcyclohexadec-5-en-1-one |
InChI |
InChI=1S/C17H30O/c1-16-13-11-9-7-5-3-2-4-6-8-10-12-14-17(18)15-16/h9,11,16H,2-8,10,12-15H2,1H3/b11-9- |
InChI Key |
GBCSDBVICWZSEG-LUAWRHEFSA-N |
Isomeric SMILES |
CC1C/C=C\CCCCCCCCCCC(=O)C1 |
Canonical SMILES |
CC1CC=CCCCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
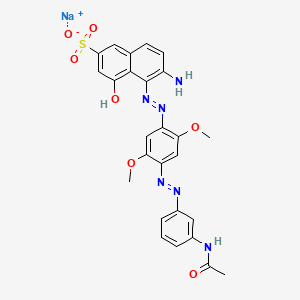
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
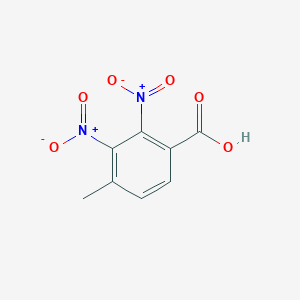
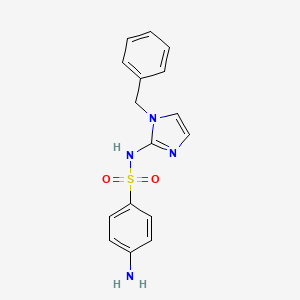
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
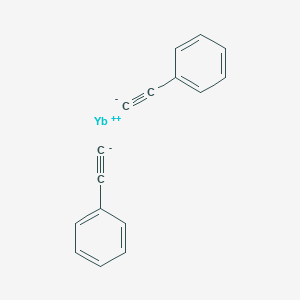
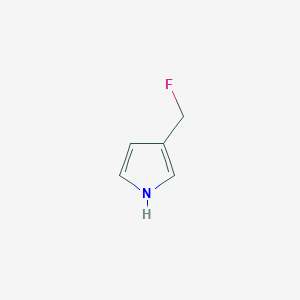
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
